![molecular formula C8H11BClNO3 B13989512 3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride is a boron-containing compound known for its unique chemical structure and potential applications in medicinal chemistry. This compound has garnered attention due to its ability to inhibit specific enzymes, making it a promising candidate for drug development, particularly in the treatment of bacterial infections and tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the oxaborole ring: This step involves the reaction of a suitable boronic acid derivative with an appropriate diol under acidic conditions to form the oxaborole ring.
Introduction of the aminomethyl group: The aminomethyl group is introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxaborole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the aminomethyl group.
Scientific Research Applications
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting leucyl-tRNA synthetase in Mycobacterium tuberculosis.
Medicine: Investigated for its potential as an antibacterial and antitubercular agent.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. By binding to the active site of the enzyme, it prevents the incorporation of leucine into the growing peptide chain, thereby inhibiting bacterial growth and proliferation. This mechanism is particularly effective against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborole-1(3H)-ol: Another boron-containing compound with similar enzyme inhibitory properties.
(S)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborole-1(3H)-ol hydrochloride: A structurally similar compound with potential antibacterial activity.
Uniqueness
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride is unique due to its specific inhibition of leucyl-tRNA synthetase, which is not commonly targeted by other antibacterial agents. This specificity provides an advantage in developing treatments for drug-resistant bacterial strains.
Properties
Molecular Formula |
C8H11BClNO3 |
|---|---|
Molecular Weight |
215.44 g/mol |
IUPAC Name |
3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-ol;hydrochloride |
InChI |
InChI=1S/C8H10BNO3.ClH/c10-4-7-5-2-1-3-6(11)8(5)9(12)13-7;/h1-3,7,11-12H,4,10H2;1H |
InChI Key |
UBSKAXCTLQCSBK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC=C2O)C(O1)CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


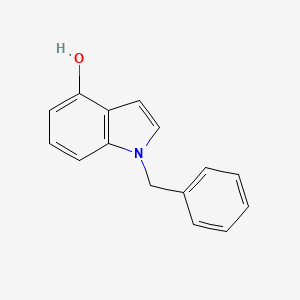
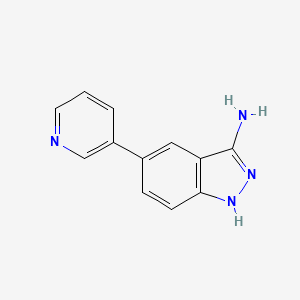

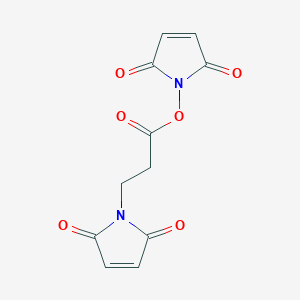
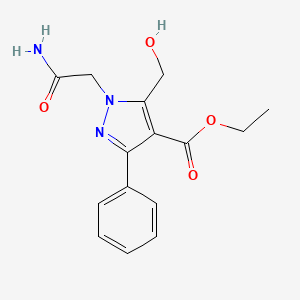

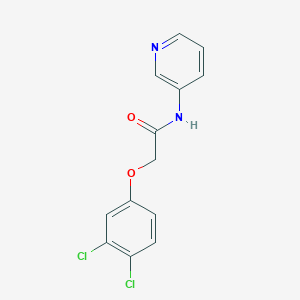
![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)
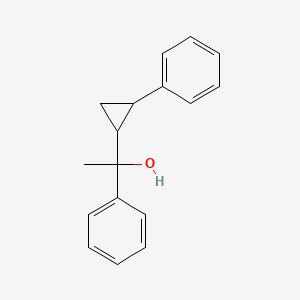

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
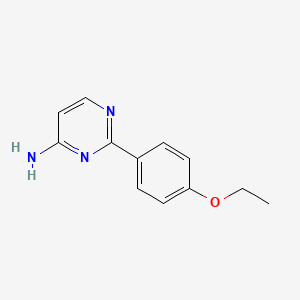
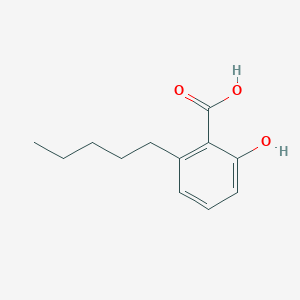
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
